N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide - 1235709-02-0

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide

Catalog Number: EVT-2648702
CAS Number: 1235709-02-0
Molecular Formula: C20H23N3O
Molecular Weight: 321.424
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative featuring a triazole ring substituted with a p-tolyl group and a piperidine ring attached to the phenyl ring at the other end of the chalcone. The crystal structure of this compound reveals two independent molecules in the asymmetric unit with variations in the orientation of the p-tolyl group. []
  • Relevance: This compound shares the piperidine ring system with N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide. Both compounds feature a piperidine ring as a key structural element. The difference lies in the substitution on the piperidine ring and the presence of a chalcone moiety instead of a cinnamamide group in the related compound.

(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, Fumaric Acid Salt (F 13640)

  • Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) receptor agonist. It displays dual, hyperalgesic, and analgesic effects in rats. This compound demonstrates a time-dependent relationship between its plasma and brain concentrations and its effects on pain perception, with the time course paralleling the occupancy of 5-HT1A receptors. []
  • Relevance: This compound features a piperidine ring with a pyridin-2-ylmethyl substituent, similar to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide. Both compounds share the piperidine-pyridine motif as a central structural feature. The difference lies in the position of the pyridine substituent on the piperidine ring and the presence of a different acyl group in the related compound.

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

  • Compound Description: Nilotinib is an anti-leukemia drug used in the treatment of cancerous diseases. The paper focuses on a novel nanosize weakly crystalline modification of its hydrochloride monohydrate salt. This modification exhibits enhanced solubility compared to the existing modification A, allowing for faster absorption and higher activity in the body. []
  • Relevance: This compound belongs to the same broad chemical class as N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide, both being amide derivatives with heterocyclic substituents. They share the presence of a pyrimidine and a pyridine ring in their structures. The difference lies in the specific arrangement and substitutions on these heterocyclic rings, as well as the presence of a benzamide core in Nilotinib compared to the cinnamamide group in the target compound. , [] (https://www.semanticscholar.org/paper/9f9b126d4702129c91260d523e61f3716a20e535)

(E)-1-((4-Methyl-3-(4-(pyridin-3-yl)amino)phenyl)diazenyl)naphthalein-2-ol

  • Compound Description: This compound is an azo dye derivative featuring a naphthalene ring system and a pyridine ring connected via an amino group. It exhibits significant antimicrobial activity against clinically isolated strains and demonstrates good antioxidant activity in a diphenylpicrylhydrazyl (DPPH) radical scavenging assay. []
  • Relevance: This compound and N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide both possess a pyridine ring as a key structural element. The difference lies in the presence of an azo linkage and a naphthalene moiety in the related compound, compared to the piperidine ring and cinnamamide group in the target compound.

methanone

  • Compound Description: This compound is a pyrazolopyridine derivative featuring various substituents, including a thiophene ring. Its crystal structure has been reported. []

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

  • Compound Description: This compound is a pyrazolopyridine derivative with a distinctive three-dimensional framework structure built from only two hydrogen bonds. The molecule exhibits conformational chirality, with the aryl groups not coplanar with the core pyrazolopyridine ring system. []

[N(E),aS]-2-(Diphenylphosphino)-a-methyl-N-(phenyl-2-pyridinyl-methylene)-benzenemethanamine

  • Compound Description: This is a chiral P,N,N-ligand used in copper-catalyzed asymmetric propargylic substitution and cycloaddition reactions. It is a chiral imine derivative containing a diphenylphosphine moiety. []

(2S)-((2-Benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid (2)

  • Compound Description: This compound is a potent and selective PPARgamma agonist with a pKi of 8.94 and a pEC50 of 9.47. It is an amino acid derivative containing a benzophenone and an oxazole ring. []

[PtII(R,R-DACH)(panobinostat-2H)] (2)

  • Compound Description: This is a platinum(II) complex incorporating the histone deacetylase (HDAC) inhibitor panobinostat. It exhibits nanomolar cytotoxicity against diffuse intrinsic pontine glioma (DIPG) cell lines and demonstrates superior aqueous solubility compared to panobinostat alone. []
  • Relevance: The structure of this complex includes a hydroxamate group derived from panobinostat. While this particular functionality is not present in N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide, the paper discusses oxaliplatin, another platinum-based drug. While structurally different, oxaliplatin and the target compound highlight the potential application of metal-based complexes and organic molecules in medicinal chemistry.

4-(8-chloro-5,6-dihydro-11H-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (Loratadine)

  • Compound Description: Loratadine is a tricyclic antihistamine used to treat allergies. The papers describe a method for its preparation involving the use of a novel oxazoline intermediate, 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methyl-pyridine. [, ]

3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295)

  • Compound Description: GSK923295 is a potent and selective inhibitor of centromere-associated protein E (CENP-E) used in cancer chemotherapy. It displays broad antitumor activity in vivo and has advanced to human clinical trials. [, ]
  • Relevance: While structurally quite different, GSK923295 and N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide both highlight the importance of amide derivatives with heterocyclic substituents in medicinal chemistry. They both incorporate nitrogen-containing heterocycles as key structural elements, although the specific heterocycles and overall structures differ significantly. ,

6-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine (Compound C)

  • Compound Description: Compound C is a cell-permeable inhibitor of adenosine monophosphate-activated protein kinase (AMPK). It also stimulates heme oxygenase-1 (HO-1) gene expression in human umbilical vein endothelial cells (ECs) through a transcriptional mechanism sensitive to oxidative stress. []

4-[(piperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide (A), and related substances B, C, D, E

  • Compound Description: These compounds are related substances of imatinib mesylate, a tyrosine kinase inhibitor used in the treatment of certain cancers. They are used in the quality control of imatinib mesylate. []
  • Relevance: These compounds, like Nilotinib, belong to the same broad chemical class as N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide, as they are all amide derivatives with heterocyclic substituents. They share the presence of a pyridine and a pyrimidine ring in their structures. The difference lies in the specific arrangement and substitutions on these rings, as well as the presence of a benzamide core and a piperazine substituent in these related substances compared to the cinnamamide group and piperidine ring in the target compound.

4-[(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-ylamino]phenyl]benzamide methanesulfonic acid addition salt (Imatinib Mesylate)

  • Compound Description: Imatinib Mesylate is a tyrosine kinase inhibitor used in the treatment of certain types of cancer. The paper discusses two new crystal forms, delta and epsilon, of this compound. []
  • Relevance: Imatinib Mesylate, similar to Nilotinib and related substances A-E, belongs to the same broad chemical class as N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide, as it is an amide derivative with heterocyclic substituents. They share the presence of a pyridine and a pyrimidine ring in their structures. The key difference lies in the presence of a benzamide core and a piperazine substituent in Imatinib compared to the cinnamamide group and piperidine ring in the target compound.

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide (S32212)

  • Compound Description: S32212 is a novel serotonin type 2C receptor inverse agonist and α2-adrenoceptor antagonist with potential as an antidepressant. It lacks affinity for monoamine reuptake sites but demonstrates high affinity for human 5-HT2CINI receptors. []

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline

  • Compound Description: This compound is a VEGFR tyrosine kinase inhibitor. It is investigated in a combination product for potential use in cancer therapy. []
  • Relevance: While structurally different, this compound and N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide both contain a nitrogen-containing heterocycle linked to an aromatic system. The VEGFR inhibitor features a quinazoline ring connected to an indole ring and a pyrrolidine substituent, whereas the target compound includes a pyridine ring linked to a piperidine ring and a cinnamamide group. This structural similarity highlights the versatility of nitrogen heterocycles in designing molecules for various therapeutic targets.

1-(2-Hydroxy-2-methylpropyl)-N-(5(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1Hpyrazole-4-carboxamide (AMG 458)

  • Compound Description: AMG 458 is a potent, selective, and orally bioavailable c-Met inhibitor with a favorable pharmacokinetic profile in various species. It exhibits significant antitumor activity in preclinical models without adverse effects on body weight. []
  • Relevance: Similar to the previously discussed VEGFR inhibitor, AMG 458 and N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide highlight the prevalence of nitrogen-containing heterocycles in drug design. AMG 458 features a pyrazolone ring connected to a quinoline ring and a pyridine ring. While the specific heterocycles and overall structures differ, this structural similarity demonstrates the wide applicability of heterocyclic compounds in medicinal chemistry.

Properties

CAS Number

1235709-02-0

Product Name

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide

IUPAC Name

(E)-3-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide

Molecular Formula

C20H23N3O

Molecular Weight

321.424

InChI

InChI=1S/C20H23N3O/c24-20(10-9-17-6-2-1-3-7-17)22-16-18-11-14-23(15-12-18)19-8-4-5-13-21-19/h1-10,13,18H,11-12,14-16H2,(H,22,24)/b10-9+

InChI Key

ZTANGVVJKNNDQF-MDZDMXLPSA-N

SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.